N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic aromatic system with a 4-oxo-2-sulfanylidene moiety. The compound features a butyl chain at the N1 position, a (4-chlorophenyl)methyl substituent at the C3 position, and a carboxamide group at the C7 position. The compound’s synthesis likely involves cyclization and substitution reactions, with structural verification via crystallographic methods such as SHELX-based refinement .
Properties
Molecular Formula |
C20H20ClN3O2S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-3-10-22-18(25)14-6-9-16-17(11-14)23-20(27)24(19(16)26)12-13-4-7-15(21)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
RZCSOAVVPSRCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the chlorophenyl group and the sulfanylidene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Case Studies
A study published in 2024 demonstrated that synthesized quinoline derivatives, including those related to N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, exhibited significant cytotoxic effects against various cancer cell lines. The derivatives showed IC50 values ranging from 0.137 to 0.583 μg/mL against HepG2 and MCF-7 cells, indicating their potential as effective anticancer agents .
Antibacterial Properties
The compound has also been evaluated for its antimicrobial properties. The presence of the chlorophenyl group enhances its interaction with bacterial targets, making it a promising candidate for treating infections caused by resistant strains.
Case Studies
In a comparative study, several quinazoline derivatives were screened for their antibacterial efficacy against common pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential role in tuberculosis treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The introduction of electron-withdrawing groups (like chlorine) on the phenyl ring has been shown to enhance both anticancer and antimicrobial activities. Modifications at the carboxamide position also influence the compound's potency and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a comparative analysis of N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and structurally analogous compounds:
Structural and Functional Comparison Table
Key Findings
Core Modifications :
- The 4-oxo-2-sulfanylidene core in the target compound contrasts with 2,4-dioxo (Analog 1) or dimethoxy (Analog 2) systems. Sulfanylidene groups (C=S) can enhance thiol-mediated binding to enzymes compared to carbonyl (C=O) groups .
- Analog 2’s dimethoxy groups improve solubility but may reduce blood-brain barrier penetration compared to the target’s lipophilic chlorophenyl and butyl groups .
Substituent Effects :
- The (4-chlorophenyl)methyl group in the target compound and the fungicidal intermediate suggests chlorophenyl’s role in hydrophobic interactions and target affinity.
- Butyl vs. Cyclohexyl : The target’s N-butyl chain may offer better metabolic stability than Analog 2’s cyclohexyl group, which is prone to oxidation.
Synthetic Considerations :
- The target compound’s synthesis likely requires regioselective substitution at C3 and C7, whereas Analog 1’s propanamide side chain introduces additional synthetic steps .
Research Implications
- The target compound’s sulfanylidene and chlorophenylmethyl groups position it as a candidate for kinase or protease inhibition, leveraging both electronic and steric effects.
- Comparative studies with Analog 1 and 2 highlight trade-offs between solubility, stability, and bioactivity, guiding future quinazoline derivatization .
Biological Activity
N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as K288-0340, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to K288-0340 have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation. A study highlighted that certain quinazoline derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, including MDA-MB-231, indicating potent anticancer activity .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| K288-0340 | MDA-MB-231 | 0.36 | EGFR inhibition |
| Compound 10 | MDA-MB-231 | 0.40 | Dual EGFR/HER2 inhibition |
| Compound 15b | MCF7 | 0.50 | Tyrosine kinase inhibition |
Antibacterial Activity
Quinazoline derivatives have also been explored for their antibacterial properties. Compounds containing sulfonamide groups have shown significant antimicrobial activity against various bacterial strains. The presence of the chlorophenyl moiety in K288-0340 may enhance its interaction with bacterial targets .
Table 2: Antibacterial Activity of Selected Quinazoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| K288-0340 | Staphylococcus aureus | 10 μg/mL | Inhibition of cell wall synthesis |
| Compound 19 | E. coli | 5 μg/mL | Disruption of bacterial metabolism |
Other Biological Activities
In addition to anticancer and antibacterial activities, quinazoline derivatives like K288-0340 have been investigated for their potential in other therapeutic areas:
- Anti-inflammatory Activity : Some studies have reported that quinazoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways .
- Antidiabetic Activity : Certain analogs have shown promise in lowering blood glucose levels, making them candidates for diabetes management .
- Neuroprotective Effects : Research has indicated that specific quinazoline compounds may protect against neurodegenerative diseases by inhibiting β-site amyloid precursor protein cleaving enzyme 1 (BACE1) .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of quinazoline-based compounds and evaluated their anticancer efficacy against breast cancer cell lines. Among these, K288-0340 exhibited significant growth inhibition with an IC50 value significantly lower than standard chemotherapeutic agents . The study concluded that the incorporation of bulky groups enhances the anticancer activity of these compounds.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, K288-0340 was tested against multidrug-resistant strains of bacteria. The compound showed remarkable efficacy with MIC values comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .
Q & A
Basic: What are the key steps in synthesizing N-butyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide?
Methodological Answer:
The synthesis typically involves sequential heterocyclic formation and functionalization. Key steps include:
- Cyclocondensation : Formation of the quinazoline backbone via cyclization of precursor amides or carboxamides under acidic or basic conditions.
- Substituent Introduction : Alkylation or nucleophilic substitution to attach the 4-chlorophenylmethyl group at position 3 and the butyl chain at the N-terminus.
- Thiocarbonyl Incorporation : Sulfur introduction at position 2 via thiolation reagents (e.g., Lawesson’s reagent) or thiourea derivatives.
Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity. Structural confirmation requires NMR and mass spectrometry .
Advanced: How can researchers address insolubility challenges during synthesis or biological testing?
Methodological Answer:
Insolubility in polar/nonpolar solvents can hinder purification or bioassays. Strategies include:
- Co-solvent Systems : Use DMSO-water gradients or PEG-based solvents to enhance solubility while maintaining compound stability.
- Derivatization : Introduce temporary solubilizing groups (e.g., tert-butoxycarbonyl) that can be cleaved post-purification.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for in vitro/in vivo studies.
Monitor degradation risks via HPLC and adjust reaction/post-processing conditions accordingly .
Basic: What techniques are recommended for structural elucidation of this quinazoline derivative?
Methodological Answer:
- X-ray Crystallography : For definitive 3D structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., quinazoline ring protons at δ 7.5–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., chlorine’s M+2 peak) .
Advanced: How to resolve contradictions in structural data from different analytical methods?
Methodological Answer:
Discrepancies between X-ray, NMR, or computational models require:
- Multi-Technique Validation : Cross-check crystallographic data with solution-state NMR to rule out crystal packing artifacts.
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify conformational mismatches.
- Dynamic NMR : Assess temperature-dependent spectra to detect rotamers or tautomers not resolved in static models .
Basic: What in vitro assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR).
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Protein Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins like HSP90 or tubulin .
Advanced: How to optimize in vivo pharmacokinetic studies given its metabolic instability?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., carboxamide) with enzymatically cleavable esters to enhance bioavailability.
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., sulfanylidene oxidation) and guide structural modifications.
- LC-MS/MS Monitoring : Quantify plasma/tissue concentrations over time with deuterated internal standards to correct for matrix effects .
Basic: Which analytical methods confirm purity and stability during storage?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities; track degradation via UV-Vis spectra (λ = 254–280 nm).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to determine optimal storage temperatures.
- Karl Fischer Titration : Measure residual moisture content to prevent hydrolysis of the sulfanylidene group .
Advanced: How to reconcile conflicting bioactivity data across studies?
Methodological Answer:
- Dose-Response Reproducibility : Replicate assays in ≥3 independent labs using standardized protocols (e.g., CLSI guidelines).
- Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., radiometric) and cellular (e.g., Western blot for phospho-targets) methods.
- Meta-Analysis : Use tools like RevMan to statistically pool data from heterogeneous studies, adjusting for variables like cell passage number or serum batch .
Basic: What role do substituents play in its biological activity?
Methodological Answer:
- 4-Chlorophenylmethyl Group : Enhances lipophilicity and π-π stacking with hydrophobic kinase pockets.
- N-Butyl Chain : Modulates solubility and membrane permeability; truncation may reduce toxicity but also efficacy.
- Sulfanylidene Moiety : Acts as a hydrogen-bond acceptor, critical for target binding (e.g., ATP-binding sites).
Structure-activity relationship (SAR) studies should systematically vary each substituent .
Advanced: How to design a SAR study for optimizing target selectivity?
Methodological Answer:
- Combinatorial Chemistry : Synthesize a library of analogs with variations at positions 3 (aryl), 7 (carboxamide), and N-terminus (alkyl/aryl).
- Crystallographic Docking : Resolve co-crystal structures with off-target proteins (e.g., CYP450 isoforms) to identify selectivity-determining residues.
- Selectivity Profiling : Screen against panels of 50–100 kinases/pharmacologically relevant targets using Eurofins’ SelectScreen® platform.
Prioritize analogs with >10-fold selectivity indices in preliminary screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
